molecular formula C22H31Cl2N5O2 B13772487 Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride CAS No. 64346-61-8

Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride

Cat. No.: B13772487
CAS No.: 64346-61-8
M. Wt: 468.4 g/mol
InChI Key: CFACCVPINQKMKE-UHFFFAOYSA-M
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Description

Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-nitrophenyl group, an azo linkage, and an ethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with N,N-diethyl-N-methyl-3-methylphenethylamine under basic conditions to form the azo compound.

    Quaternization: The final step involves the quaternization of the tertiary amine with methyl chloride to form the desired ethanaminium chloride compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions, typically using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, can convert the azo group to an amine group.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium dithionite, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydroxide, sodium methoxide.

Major Products

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethanaminium compounds.

Scientific Research Applications

Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and pigments.

    Biology: Studied for its potential as a biological stain and its interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which can interact with cellular proteins and enzymes, potentially leading to antimicrobial or anticancer effects. The chloro and nitro groups also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-phenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride: Similar structure but lacks the methyl group on the phenyl ring.

    Ethanaminium, 2-((4-((2-bromo-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the methyl group on the phenyl ring and the chloro-nitrophenyl group makes Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride unique in its reactivity and applications. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride, commonly referred to as a quaternary ammonium compound, exhibits various biological activities that are of significant interest in pharmacology and toxicology. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and associated toxicity.

Ethanaminium compounds generally exhibit their biological effects through several mechanisms:

  • Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown that similar compounds can exhibit effectiveness against a range of pathogens, including bacteria and fungi .
  • Anticancer Activity : Research indicates that compounds containing nitrophenyl groups can exhibit anticancer properties. For instance, derivatives of 2-chloro-4-nitrophenol have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant antitumor activity . The presence of the azo linkage in Ethanaminium may enhance its ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits metabolic enzymes affecting drug metabolism

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that Ethanaminium derivatives exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that Ethanaminium compounds induced cytotoxic effects in human leukemia (MOLT-4) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity . The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
  • Toxicological Assessment : Toxicity studies revealed that while Ethanaminium shows promise as an antimicrobial and anticancer agent, it also exhibits cytotoxic effects on normal human cells at higher concentrations, necessitating further investigation into its therapeutic index .

Properties

CAS No.

64346-61-8

Molecular Formula

C22H31Cl2N5O2

Molecular Weight

468.4 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-diethyl-methylazanium;chloride

InChI

InChI=1S/C22H31ClN5O2.ClH/c1-6-26(13-14-28(5,7-2)8-3)18-9-11-21(17(4)15-18)24-25-22-12-10-19(27(29)30)16-20(22)23;/h9-12,15-16H,6-8,13-14H2,1-5H3;1H/q+1;/p-1

InChI Key

CFACCVPINQKMKE-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(CC)CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-]

Origin of Product

United States

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